Isoquinoline, 3-ethyl-3,4-dihydro-1,3-dimethyl-
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Overview
Description
3-ethyl-1,3-dimethyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of dihydroisoquinolines. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1,3-dimethyl-3,4-dihydroisoquinoline typically involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts. The reaction conditions for both steps are mild, allowing for the efficient production of the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1,3-dimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which are key intermediates in its synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium ferricyanide and Dess–Martin periodinane.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like chloroacetonitrile and thiourea are employed in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various N-alkylated and substituted dihydroisoquinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
3-ethyl-1,3-dimethyl-3,4-dihydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-ethyl-1,3-dimethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3,3-dimethyl-3,4-dihydroisoquinoline: A closely related compound with similar synthetic routes and chemical properties.
Tetrahydroisoquinoline derivatives: These compounds share a similar core structure but differ in their degree of saturation and substituents.
Uniqueness
3-ethyl-1,3-dimethyl-3,4-dihydroisoquinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
88960-55-8 |
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Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-ethyl-1,3-dimethyl-4H-isoquinoline |
InChI |
InChI=1S/C13H17N/c1-4-13(3)9-11-7-5-6-8-12(11)10(2)14-13/h5-8H,4,9H2,1-3H3 |
InChI Key |
WCZULFIGZWKRAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C(=N1)C)C |
Origin of Product |
United States |
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